molecular formula C11H21NO3 B1435291 Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate CAS No. 1821827-16-0

Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

Cat. No. B1435291
M. Wt: 215.29 g/mol
InChI Key: FPUBEXOAVGKKCY-IUCAKERBSA-N
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Description

“Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C11H21NO3 . It is a type of pyrrolidine, which is a class of organic compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular structure of “Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The cis configuration indicates that the tert-butyl group and the hydroxymethyl group are on the same side of the pyrrolidine ring .


Physical And Chemical Properties Analysis

“Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate” is a solid compound . Its molecular weight is 215.29 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS) would typically be determined experimentally.

Scientific Research Applications

Chiral Synthesis and Stereochemistry

Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate and its derivatives play a significant role in chiral synthesis and stereochemistry. For instance, enantiomerically pure cis- and trans-configurated 2-(tert-butyl)-3-methylimidazolidin-4-ones have been prepared from amino acids like (S)-Alanine, with a focus on generating chiral, nonracemic enolates for α-alkylation of amino acids without racemization (Naef & Seebach, 1985). Additionally, the stereochemistry of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, including cis isomers, has been explored, highlighting their quantitative yield and potential for varied chemical syntheses (Boev et al., 2015).

Fluorine Chemistry and Medicinal Applications

The compound and its variants are utilized in fluorine chemistry, which is crucial in medicinal chemistry applications. For example, 4-fluoropyrrolidine derivatives, including tert-butyl-2,6-dimethylphenylsulfur trifluoride, are valuable in synthesizing dipeptidyl peptidase IV inhibitors, demonstrating their significance in medicinal chemistry (Singh & Umemoto, 2011).

NMR Spectroscopy and Conformational Analysis

NMR spectroscopy has been employed to analyze the conformation of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates and related derivatives. These studies provide insights into the molecular structures and conformations, essential for understanding the compound's reactivity and interactions (Chmielewski et al., 1982).

Photolytic Wolff Rearrangement and Synthesis

The compound's derivatives have been studied in the context of photolytic Wolff rearrangement, leading to the formation of cis- and trans-β-lactam derivatives. This reaction type opens pathways for synthesizing novel lactams, which are valuable in various synthetic applications (Lowe & Ridley, 1973).

Catalytic Substrate Oxidation

Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate derivatives have been explored in catalytic substrate oxidation. For instance, N-methylpyrrolidinone, a related compound, is used in a catalytic cycle involving O2 and H2 in the presence of transition metal catalysts for regenerative hydroperoxide systems. This highlights its potential in catalytic processes and substrate oxidations (Patton & Drago, 1993).

Safety And Hazards

The safety and hazards associated with “Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate” are not specified in the available information. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-6-12(9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUBEXOAVGKKCY-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN([C@H]1CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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